3,6-diamino-4-phenyl-1H-indazole-5-carbonitrile
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Overview
Description
3,6-Diamino-4-phenyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-4-phenyl-1H-indazole-5-carbonitrile typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-4-phenyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
3,6-Diamino-4-phenyl-1H-indazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diamino-4-phenyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-1H-pyrazole-4-carbonitrile
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
3,6-Diamino-4-phenyl-1H-indazole-5-carbonitrile is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H11N5 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
3,6-diamino-4-phenyl-1H-indazole-5-carbonitrile |
InChI |
InChI=1S/C14H11N5/c15-7-9-10(16)6-11-13(14(17)19-18-11)12(9)8-4-2-1-3-5-8/h1-6H,16H2,(H3,17,18,19) |
InChI Key |
LMFRJXHSGGPLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=C2C(=NN3)N)N)C#N |
Origin of Product |
United States |
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